Bienvenue dans la boutique en ligne BenchChem!

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,5-dimethoxybenzamide

medicinal chemistry structure–activity relationships chemical procurement

N-[4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,5-dimethoxybenzamide (CAS 899975-87-2; molecular formula C₁₉H₂₂N₂O₅S; molecular weight 390.45 g/mol) is a synthetic organic molecule that combines a 3,5-dimethoxybenzamide moiety with a 1,1-dioxo-1λ⁶,2-thiazinane (cyclic sulfonamide) ring linked via a para-substituted phenyl bridge. The compound belongs to the broader class of 1,2-thiazinane-1,1-dioxide derivatives, a heterocyclic scaffold that has been extensively reviewed for synthetic chemistry applications.

Molecular Formula C19H22N2O5S
Molecular Weight 390.45
CAS No. 899975-87-2
Cat. No. B2610787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,5-dimethoxybenzamide
CAS899975-87-2
Molecular FormulaC19H22N2O5S
Molecular Weight390.45
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)OC
InChIInChI=1S/C19H22N2O5S/c1-25-17-11-14(12-18(13-17)26-2)19(22)20-15-5-7-16(8-6-15)21-9-3-4-10-27(21,23)24/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,20,22)
InChIKeyMIHRFLIJKRPMLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,5-dimethoxybenzamide (CAS 899975-87-2) – Procurement-Relevant Structural and Database Profile


N-[4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,5-dimethoxybenzamide (CAS 899975-87-2; molecular formula C₁₉H₂₂N₂O₅S; molecular weight 390.45 g/mol) is a synthetic organic molecule that combines a 3,5-dimethoxybenzamide moiety with a 1,1-dioxo-1λ⁶,2-thiazinane (cyclic sulfonamide) ring linked via a para-substituted phenyl bridge . The compound belongs to the broader class of 1,2-thiazinane-1,1-dioxide derivatives, a heterocyclic scaffold that has been extensively reviewed for synthetic chemistry applications [1]. As of the knowledge cutoff, this specific compound was inventoried in chemical supplier catalogs but has no reported bioactivity data, physicochemical characterization, crystallographic entry, or peer-reviewed pharmacological study in any publicly indexed primary literature or patent examined .

Why Structural Analogs Cannot Substitute for N-[4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,5-dimethoxybenzamide in Research Procurement


Within the 1,2-thiazinane-1,1-dioxide benzamide family, minor structural variations produce fundamentally different target engagement profiles, making generic substitution scientifically unsound. Closely related analogs bearing distinct benzamide substituents (e.g., 3,4-dimethylbenzamide, 2,3-dimethoxybenzamide, or 4-ethoxyphenyl variants) are expected to exhibit divergent hydrogen-bonding patterns and steric occupancy at enzyme active sites [1]. The para-thiazinane-phenyl linkage is shared with the clinically used carbonic anhydrase inhibitor Sultiame (4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide), yet the benzamide versus sulfonamide terminus difference dictates entirely different pharmacological targets [2]. Without direct comparative bioactivity data, no evidence supports interchangeability between this compound and any analog differing in the benzamide substitution pattern, the oxidation state of the thiazinane sulfur, or the linker position .

Quantitative Differentiation Evidence for N-[4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,5-dimethoxybenzamide versus Closest Analogs


Molecular Connectivity and Hydrogen-Bond Acceptor/Donor Profile Distinguishes the 3,5-Dimethoxybenzamide from Closest Commercial Analogs

The target compound possesses 5 hydrogen-bond acceptors (three from the sulfone and amide carbonyl group, two from the methoxy oxygens) and 1 hydrogen-bond donor (amide N–H). The closest commercially inventoried analogs — N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzamide (CAS 899731-70-5) and N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2,3-dimethoxybenzamide — differ in hydrogen-bond acceptor count (3 vs. 5) and donor count (1 vs. 1 for the dimethyl analog; unchanged for the 2,3-dimethoxy isomer), respectively . The 3,5-dimethoxy substitution pattern creates a meta-disposed electron-donating motif absent in the dimethyl variant, altering both electrostatic potential surface and molecular dipole moment [1].

medicinal chemistry structure–activity relationships chemical procurement

Divergent Pharmacological Target Class Inferred by Terminal Functional Group: Benzamide versus Sulfonamide

The closest structurally characterized molecule sharing the 4-(1,1-dioxothiazinan-2-yl)phenyl core is Sultiame (sulthiame; CAS 61-56-3), a clinically established carbonic anhydrase inhibitor used as an anticonvulsant [1]. Sultiame terminates in a primary sulfonamide (–SO₂NH₂), which is essential for zinc coordination in the carbonic anhydrase active site. The target compound terminates in a 3,5-dimethoxybenzamide (–CONH–Ar(OMe)₂), which lacks the sulfonamide zinc-binding motif. Consequently, the target compound cannot engage carbonic anhydrase via the canonical sulfonamide mechanism [2]. This functional group divergence predicts a fundamentally different target profile, although no direct target engagement data are available for the target compound to confirm its actual biological target [3].

carbonic anhydrase inhibition target selectivity anticonvulsant

Absence of Documented Biological Activity Contrasts with the CTPS1 Inhibitor Benzamide Patent Landscape

A 2023 patent application (US 2023/0183229 A1) discloses benzamide compounds as cytidine triphosphate synthase 1 (CTPS1) inhibitors for treating disorders associated with aberrant cell proliferation [1]. While the patent generically encompasses benzamide derivatives, no exemplified compound matches the target compound's specific 3,5-dimethoxy substitution in combination with the 1,1-dioxothiazinane ring. The exemplified CTPS1 inhibitors in this patent space show IC₅₀ values in the nanomolar to low-micromolar range in cellular proliferation assays [2]. The target compound itself, however, has not been tested in any CTPS1 biochemical or cellular assay, and no IC₅₀ data exist to confirm or refute activity against this target [1].

CTPS1 inhibition immunology oncology patent landscape

Research Application Scenarios Where N-[4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,5-dimethoxybenzamide May Be Considered


Chemical Library Enumeration and Diversity-Oriented Synthesis for Phenotypic Screening

The compound's 3,5-dimethoxybenzamide substitution pattern provides a distinct hydrogen-bond donor/acceptor constellation and electronic profile compared to mono-substituted or alkyl-substituted benzamide analogs within the 1,2-thiazinane-1,1-dioxide chemical series [1]. Procurement for incorporation into diversity-oriented screening libraries is scientifically justified where the goal is to maximize chemical space coverage, particularly for targets where methoxy substituent positioning has been shown to influence biological activity in related benzamide series [2].

Negative Control Compound for Carbonic Anhydrase Assays Involving the Dioxothiazinane Scaffold

Because Sultiame (a 4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide) potently inhibits carbonic anhydrase isoforms via its terminal sulfonamide group, the target compound — which replaces the sulfonamide with a 3,5-dimethoxybenzamide — can serve as a structurally matched negative control that retains the dioxothiazinane–phenyl core but lacks the zinc-binding motif required for carbonic anhydrase inhibition [1][2].

Reference Standard for Analytical Method Development and Metabolite Identification

The compound's distinct molecular weight (390.45 g/mol) and characteristic fragmentation pattern arising from the 3,5-dimethoxybenzamide moiety allow it to serve as a reference standard for LC-MS/MS method development or as a synthetic intermediate tracer in the synthesis of more complex 1,2-thiazinane-1,1-dioxide derivatives [1]. Its procurement as a characterized analytical standard (typical purity ≥95% based on supplier specifications) supports method validation workflows .

Structure–Activity Relationship (SAR) Probe for Mapping Methoxy Substituent Effects on Thiazinane-Containing Benzamides

In a systematic SAR campaign investigating how aryl methoxy substitution influences target binding within the 1,2-thiazinane-1,1-dioxide benzamide series, this compound fills the 3,5-dimethoxy position alongside analogs bearing 2,3-dimethoxy, 4-methoxy, or unsubstituted benzamide termini [1]. This enables quantitative assessment of methoxy regioisomer effects on potency, selectivity, and physicochemical properties once primary screening data are generated [2].

Quote Request

Request a Quote for N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.